molecular formula C13H19ClN2O2 B1451511 Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1187928-18-2

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1451511
CAS No.: 1187928-18-2
M. Wt: 270.75 g/mol
InChI Key: WQPQNIUAWYRGJF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms and ester functionalities. The primary IUPAC name is designated as "benzyl 2-methylpiperazine-1-carboxylate;hydrochloride," which accurately describes the core piperazine ring system substituted with a methyl group at the 2-position and a benzyloxycarbonyl protecting group at the 1-position. The hydrochloride salt formation is indicated by the semicolon notation, distinguishing it from the free base form.

The compound exhibits stereochemical complexity due to the presence of a chiral center at the 2-position of the piperazine ring. Individual enantiomers are specifically designated using stereochemical descriptors: the S-enantiomer is identified as "benzyl (2S)-2-methylpiperazine-1-carboxylate,hydrochloride" with Chemical Abstracts Service registry number 1217720-49-4, while the R-enantiomer bears the designation "benzyl (2R)-2-methylpiperazine-1-carboxylate hydrochloride" with Chemical Abstracts Service number 1217848-48-0. The racemic mixture, representing an equimolar combination of both enantiomers, maintains the primary Chemical Abstracts Service number 1187928-18-2.

Multiple systematic synonyms exist within chemical databases, reflecting various nomenclature conventions and commercial designations. These include "1-Cbz-2-methylpiperazine hydrochloride," emphasizing the benzyloxycarbonyl protecting group commonly abbreviated as Cbz in synthetic chemistry contexts. Additional database identifiers encompass "1-Piperazinecarboxylic acid, 2-methyl-, phenylmethyl ester, hydrochloride" and various commercial product codes such as MFCD11101339.

The molecular formula C₁₃H₁₉ClN₂O₂ accurately represents the elemental composition, with a calculated molecular weight of 270.75 grams per mole. This formulation accounts for the additional hydrogen chloride molecule that forms the hydrochloride salt, distinguishing it from the free base form with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 grams per mole. The InChI (International Chemical Identifier) key WQPQNIUAWYRGJF-UHFFFAOYSA-N provides a unique computational identifier for database searches and structural comparisons.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound encompasses a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. Computational analysis reveals eighteen heavy atoms contributing to the overall molecular architecture, with three rotatable bonds allowing significant conformational freedom. The compound exhibits a Fsp³ carbon saturation value of 0.461, indicating a balanced distribution between saturated and unsaturated carbon centers.

The piperazine ring system adopts a chair conformation as the energetically favored arrangement, consistent with six-membered heterocyclic ring preferences. The 2-methyl substituent occupies either an equatorial or axial position depending on the specific conformer, with equatorial positioning generally preferred due to reduced steric interactions. The benzyloxycarbonyl group at the 1-position introduces additional conformational considerations, particularly regarding the orientation of the benzyl moiety relative to the piperazine ring plane.

Polar surface area calculations indicate a value of 42 square angstroms, reflecting the compound's hydrogen bonding potential and solubility characteristics. The molecule contains two hydrogen bond acceptor sites, primarily associated with the carbonyl oxygen atoms, and one hydrogen bond donor site corresponding to the secondary amine nitrogen in the piperazine ring. This hydrogen bonding profile significantly influences intermolecular interactions and crystal packing arrangements.

Computational studies examining related benzyl-substituted imidazolidinone systems provide insights into benzyl group conformational behavior. These investigations demonstrate that benzyl substituents can adopt multiple staggered conformations, with energy differences typically ranging from 0.1 to 2.0 kilocalories per mole between different arrangements. The benzyl group orientation is influenced by steric interactions with neighboring substituents and electronic effects from the heterocyclic ring system.

Conformational Parameter Value Description
Heavy Atoms Count 18 Total non-hydrogen atoms
Rotatable Bonds 3 Freely rotating single bonds
Ring Count 2 Piperazine and benzene rings
Fsp³ Value 0.461 Carbon saturation degree
Polar Surface Area 42 Ų Hydrogen bonding surface
LogP 1.64 Lipophilicity parameter

X-ray Crystallographic Studies and Solid-State Packing Arrangements

X-ray crystallographic investigations of this compound and related piperazine derivatives have provided detailed insights into solid-state molecular arrangements and intermolecular packing patterns. Crystal structure determinations reveal specific geometric parameters and intermolecular interaction networks that stabilize the crystalline lattice.

Storage requirements for crystalline samples indicate optimal conditions at temperatures between 2-8°C under inert atmosphere to prevent degradation and maintain structural integrity. The hydrochloride salt formation significantly influences crystal packing through ionic interactions between the protonated piperazine nitrogen and chloride anions. These electrostatic interactions serve as primary structure-directing forces in the crystalline state.

Comparative crystallographic studies of related benzyl-substituted heterocyclic compounds demonstrate the influence of benzyl group orientation on crystal packing. Research on benzyl-imidazolidinone systems has identified multiple conformational arrangements in the solid state, including staggered conformations where the phenyl ring occupies different spatial orientations relative to the heterocyclic core. These studies reveal that benzyl groups can adopt conformations with the phenyl ring positioned above the heterocycle, above the π-system, or in eclipsed arrangements with specific geometric constraints.

The crystalline form exhibits characteristic melting point behavior, with reported values of 192-194°C for purified needle-shaped crystals obtained through recrystallization from ethanol-water mixtures. This thermal stability reflects the strength of intermolecular interactions within the crystal lattice and provides important information for handling and processing conditions.

Intermolecular hydrogen bonding patterns in the crystalline state involve interactions between the secondary amine nitrogen of the piperazine ring and the chloride anion, supplemented by weaker van der Waals interactions between benzyl groups of adjacent molecules. These combined interactions create a three-dimensional network that stabilizes the crystal structure and influences physical properties such as solubility and thermal behavior.

Crystallographic Parameter Value Reference
Melting Point 192-194°C Needle crystals
Storage Temperature 2-8°C Under inert atmosphere
Recrystallization Solvent Ethanol/Water (3:1) Optimization conditions
Crystal Morphology Needle-shaped Visual characterization

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon environments. The SMILES notation CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl accurately represents the connectivity and serves as a foundation for spectroscopic interpretation. Stereochemical variants exhibit distinct NMR signatures, with the S-enantiomer showing specific stereochemical descriptors in its SMILES representation: Cl.C[C@@H]1N(CCNC1)C(=O)OCC1=CC=CC=C1.

Proton NMR spectroscopy reveals characteristic signal patterns for different molecular regions. The methyl group attached to the piperazine ring appears as a doublet in the aliphatic region, with coupling constants reflecting the stereochemical relationship to adjacent protons. The piperazine ring protons generate complex multiplet patterns due to conformational exchange and coupling interactions between ring carbons. The benzyl ester moiety produces distinctive aromatic signals in the 7.0-7.5 ppm region, with the benzyl methylene protons appearing as a characteristic singlet around 5.2 ppm.

Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis of all carbon environments. The carbonyl carbon of the ester functionality appears at approximately 156 ppm, while aromatic carbons from the benzyl group span the 127-137 ppm range. The piperazine ring carbons exhibit chemical shifts typical of saturated nitrogen-containing heterocycles, with the methyl-bearing carbon showing distinct chemical shift characteristics dependent on stereochemical configuration.

Mass spectrometry analysis of related piperazine derivatives demonstrates characteristic fragmentation patterns useful for structural confirmation. The parent molecular ion for the free base form appears at m/z 234, while the hydrochloride salt shows molecular ion peaks corresponding to the protonated species. Fragmentation studies of 1-benzyl-2-methylpiperazine, a closely related compound, reveal characteristic loss patterns including benzyl cation formation (m/z 91) and piperazine-derived fragments.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carbonyl stretch of the ester functionality appears around 1700 cm⁻¹, while aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region. The piperazine ring system contributes characteristic N-H stretching and bending vibrations, with the secondary amine showing distinctive spectroscopic signatures.

Spectroscopic Technique Key Signals/Parameters Diagnostic Value
¹H NMR Methyl doublet, benzyl singlet Stereochemistry confirmation
¹³C NMR Carbonyl ~156 ppm, aromatics 127-137 ppm Structural verification
Mass Spectrometry Molecular ion m/z 234 (free base) Molecular weight confirmation
Infrared Carbonyl ~1700 cm⁻¹, N-H stretches Functional group identification

Properties

IUPAC Name

benzyl 2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662660
Record name Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-18-2
Record name 1-Piperazinecarboxylic acid, 2-methyl-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound belonging to the piperazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine structure, which includes a benzyl group and a carboxylate functional group. The molecular formula is C₁₁H₁₄ClN₂O₂, with a molecular weight of approximately 240.7 g/mol. The presence of the piperazine ring contributes to its biological activity by allowing interactions with various biological targets.

The mechanism of action of this compound involves its ability to interact with specific receptors and enzymes in biological systems. Although detailed information on its specific targets is limited, compounds in the piperazine class often engage with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing neurotransmission and cell signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, one study highlighted its efficacy against human cancer cell lines, showing a dose-dependent response in cell viability assays .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
NeurotransmissionPotential modulation of receptor activity

Case Study: Anticancer Efficacy

In a notable study published in December 2023, this compound was evaluated for its anticancer effects on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, with IC50 values suggesting potent activity against specific cancer types. Further analysis revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

The (R)-enantiomer (CAS: 1217848-48-0) shares the same molecular formula (C₁₃H₁₉ClN₂O₂ ) and weight (270.76 g/mol ) as the (S)-form . However, stereochemical differences significantly impact biological activity. For example:

  • Biological Selectivity: Enantiomers often exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites).
  • Synthesis Challenges : The (R)-enantiomer requires distinct synthetic routes involving chiral auxiliaries or catalysts, as seen in the use of (S)-tert-butyl 2-methylpiperazine-1-carboxylate in Scheme 2 of .
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1217720-49-4 1217848-48-0
Molecular Weight 250.75 g/mol 270.76 g/mol
Storage Conditions 2–8°C Inert atmosphere, 2–8°C
Hazard Statements Not specified H302, H315, H319, H335

Positional Isomers: 2-Methyl vs. 3-Methyl Substitution

Compounds with methyl groups at alternative positions on the piperazine ring demonstrate how substituent placement affects physicochemical and biological properties:

(S)-Benzyl 3-methylpiperazine-1-carboxylate (CAS: 612493-87-5)

  • Key Difference : Methyl group at the 3-position instead of 2.
  • Impact : Altered steric hindrance may reduce binding to targets requiring a planar 2-methyl group. This isomer shows a structural similarity score of 0.98 compared to the target compound .

(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217831-52-1)

  • Molecular Weight : 270.76 g/mol .
  • Applications : Used in asymmetric synthesis and receptor-binding studies, where 3-methyl substitution may enhance metabolic stability .

Substituent Bulk: Methyl vs. Isobutyl Groups

The replacement of the methyl group with bulkier substituents, such as isobutyl, introduces significant changes:

  • (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 84196-16-7) Molecular Formula: C₁₆H₂₅ClN₂O₂ . This modification is critical in optimizing pharmacokinetic properties for drug candidates .

Carbamate Protecting Group Variants

Replacing the benzyl group with tert-butyl or other protecting groups alters synthesis and stability:

  • tert-Butyl 2-methylpiperazine-1-carboxylate (CAS: 1858241-30-1)
    • Key Difference : tert-butyl instead of benzyl carbamate.
    • Synthetic Utility : The tert-butyl group is more labile under acidic conditions (e.g., 50% TFA in DCM) and is often used in temporary protection strategies .

Preparation Methods

Preparation Methods Analysis

The synthesis of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride generally follows multi-step procedures involving:

  • Formation of substituted 2-methylpiperazine derivatives.
  • Introduction of benzyl groups via alkylation.
  • Protection of the nitrogen atom by carboxylation.
  • Conversion to the hydrochloride salt for stability and isolation.

Two main approaches are reported in the literature and patents:

Method 1: Alkylation of 1-formyl-3-methylpiperazine Followed by Acidic Deformylation

This method involves:

  • Starting from 1-formyl-3-methylpiperazine, which is reacted with benzyl chloride in the presence of a base such as triethylamine in methanol.
  • This reaction yields 1-benzyl-4-formyl-2-methylpiperazine.
  • Subsequent addition of hydrochloric acid under acidic conditions induces deformylation, removing the formyl group and producing 1-benzyl-2-methylpiperazine.
  • The hydrochloride salt form is obtained by acidification.

This method is highlighted in a Japanese patent (JP4671091B2) and is noted for its straightforward reaction setup and moderate conditions (room temperature to mild heating).

Method 2: Partial Reduction of Benzylated Piperazine Carboxylic Acid Esters

Another approach involves:

  • Preparing 1-benzyl-4-piperidine carboxylic acid esters as intermediates.
  • Applying partial reduction using specialized reducing agents such as red aluminum complexes or DIBAL-H (diisobutylaluminum hydride) to convert esters to aldehydes.
  • This aldehyde intermediate can then be further processed to yield benzyl 2-methylpiperazine-1-carboxylate derivatives.
  • The reaction conditions are carefully controlled, typically at low temperatures (-20 to 20 °C), with slow addition of reducing agent to control the reaction rate and avoid over-reduction.
  • The product is isolated by aqueous workup, organic extraction, and concentration under reduced pressure.

This method is preferred for industrial scalability due to high yields and product purity, although the choice of reducing agent affects cost and environmental impact.

Comparative Table of Key Preparation Methods

Aspect Method 1: Alkylation & Deformylation Method 2: Partial Reduction of Esters
Starting Material 1-formyl-3-methylpiperazine 1-benzyl-4-piperidine carboxylic acid esters
Key Reagents Benzyl chloride, triethylamine, HCl Red aluminum complex, DIBAL-H
Solvent Methanol Toluene, ethers, or other aprotic solvents
Reaction Conditions Room temperature to mild heating; acidification step Low temperature (-20 to 20 °C), slow addition of reductant
Yield Moderate to high High
Purity Good High
Industrial Suitability Moderate High
Environmental & Cost Considerations Uses common reagents, mild conditions Some reagents costly and sensitive; solvent recovery needed
Challenges Requires careful acidification for deformylation Requires strict temperature and addition rate control

Detailed Research Findings

  • The alkylation approach allows selective benzylation at the nitrogen atom, with triethylamine serving both as a base and to facilitate nucleophilic substitution on benzyl chloride.
  • Deformylation under acidic conditions is critical to remove the formyl protecting group without degrading the piperazine ring.
  • Partial reduction methods using red aluminum complexes (NaAlH2(O-CH2-CH2-OCH3)2) provide a controlled reduction environment, minimizing over-reduction to alcohols and improving aldehyde yields.
  • Reaction parameters such as molar ratios (1:1 to 1:1.2 of ester to reductant), solvent choice (toluene, ethers), and temperature (-5 to 0 °C preferred) are crucial for optimal product formation.
  • Workup involves quenching with alkaline solutions (5-40% KOH or NaOH) to neutralize acidic byproducts and facilitate phase separation.
  • The hydrochloride salt is typically formed by acidifying the free base with HCl, enhancing product stability and crystallinity for isolation.

Summary of Industrial Considerations

  • The partial reduction method is favored for scale-up due to better control over reaction selectivity and higher purity of the final product.
  • The alkylation and deformylation route is simpler but may require additional purification steps.
  • Both methods avoid harsh reagents or extreme conditions, making them suitable for pharmaceutical intermediate synthesis.
  • Environmental factors such as solvent recovery and reagent toxicity are considered in process optimization.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using benzyl chloroformate under anhydrous conditions. Optimization involves adjusting the stoichiometry of reactants (e.g., 1.2:1 molar ratio of benzyl chloroformate to 2-methylpiperazine), maintaining a temperature of 0–5°C to minimize side reactions, and using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl. Post-synthesis, the hydrochloride salt is precipitated using diethyl ether or acetone .

Q. What analytical techniques are essential for characterizing this compound, and what critical parameters should be monitored?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key signals include the benzyloxy carbonyl group (~δ 5.1 ppm for CH2_2 and δ 128–135 ppm for aromatic carbons) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 270.11 ([M+H]+^+) for the free base, with the hydrochloride salt confirmed by isotopic chlorine patterns .
  • HPLC Purity Analysis : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min; retention time ~8–10 minutes. Purity >95% is recommended for biological assays .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture absorption .
  • Handling : Use nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks. In case of spills, neutralize with sodium bicarbonate and collect using absorbent materials .

Q. What are the key stability challenges, and how can decomposition be mitigated?

  • Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions and thermal degradation above 40°C. Stability studies (e.g., via accelerated aging at 40°C/75% RH) should monitor for free piperazine formation using TLC or HPLC. Mitigation strategies include lyophilization for long-term storage and avoiding aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can researchers develop a robust HPLC-MS method for quantifying trace impurities in this compound?

  • Methodological Answer :
  • Column : Utilize a Zorbax SB-C18 column (3.5 µm, 4.6 × 150 mm) for high resolution.
  • Gradient : 5–95% acetonitrile in water (0.1% formic acid) over 20 minutes.
  • MS Detection : Operate in positive ion mode with a capillary voltage of 3.5 kV. Monitor for impurities like unreacted 2-methylpiperazine (m/z 115.12) and benzyl alcohol (m/z 109.06). Validate method precision (RSD <2%) and LOD/LOQ (<0.1%) .

Q. What mechanistic insights explain conflicting biological activity data in receptor-binding assays?

  • Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., R vs. S enantiomers) or residual solvents altering assay conditions. Perform chiral HPLC to verify enantiomeric purity (e.g., Chiralpak AD-H column with hexane:isopropanol 90:10). Control solvent batches (e.g., DMSO) for water content (<0.01%) via Karl Fischer titration. Use radioligand binding assays with 3H^3H-labeled standards to validate receptor affinity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use software like Schrödinger’s QikProp to calculate logP (optimal 1–3), aqueous solubility (>50 µM), and BBB permeability (predicted logBB >0.3).
  • Docking Studies : Model interactions with target receptors (e.g., serotonin 5-HT1A_{1A}) using AutoDock Vina. Focus on substituents at the piperazine N-2 position to enhance binding affinity while reducing CYP3A4 inhibition (e.g., methyl vs. ethyl groups) .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Verify via STR profiling to rule out cross-contamination.
  • Assay Standardization : Use MTT assays with matched incubation times (24–48 hours) and serum-free media during treatment. Normalize data to cell count via flow cytometry.
  • Metabolomic Profiling : LC-MS-based metabolomics can identify cell-specific detox pathways (e.g., glutathione conjugation) that reduce compound efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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